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Compound of Interest

Compound Name: N,N-Dimethyl-2-nitroaniline

Cat. No.: B022793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethyl-2-nitroaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published

experimental data for N,N-Dimethyl-2-nitroaniline in public-access databases, this guide

presents data from closely related isomers and analogs to provide insights into the expected

spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. It provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.

Note on Data Availability: Experimental ¹H and ¹³C NMR data for N,N-Dimethyl-2-nitroaniline
were not readily available in the public databases searched. Therefore, data for the isomeric

N,N-Dimethyl-4-nitroaniline and N,N-Dimethyl-3-nitroaniline are presented below for illustrative

purposes.

¹H NMR Data (Reference Isomers)
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

N,N-

Dimethyl-4-

nitroaniline

CDCl₃ 8.094 d 9.5
2H, Ar-H

ortho to NO₂

6.589 d 9.5

2H, Ar-H

ortho to

N(CH₃)₂

3.103 s - 6H, N(CH₃)₂

N,N-

Dimethyl-3-

nitroaniline

- - - -

Data not

available in

this format

Table 1: ¹H NMR Data for N,N-Dimethyl-4-nitroaniline.[1]

¹³C NMR Data (Reference Isomers)
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule.

Compound Solvent Chemical Shift (δ) ppm

N,N-Dimethyl-4-nitroaniline -
Data not readily available in

tabular format

N,N-DIETHYL-O-

NITROANILINE
-

Data not readily available in

tabular format

Table 2: Placeholder for ¹³C NMR Data for reference isomers.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2] To ensure

complete dissolution, the sample can be gently vortexed.[2]

A small amount of a reference standard, typically tetramethylsilane (TMS), is added for

chemical shift calibration.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution

height is around 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-

resolved peaks.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is typically performed. Key parameters to set

include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and

relaxation delay (1-5 seconds).[3] The number of scans can be adjusted to achieve an

adequate signal-to-noise ratio.[3]

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single

lines for each carbon.[4] Due to the low natural abundance of ¹³C, a larger number of

scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Note on Data Availability: An experimental IR spectrum for N,N-Dimethyl-2-nitroaniline was

not found in the public databases searched. The table below lists the expected characteristic

absorption bands based on the functional groups present in the molecule and data from related

compounds.

Characteristic IR Absorption Bands
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

~3100-3000 C-H stretch Aromatic Medium-Weak

~2950-2850 C-H stretch Aliphatic (CH₃) Medium

~1600-1475 C=C stretch Aromatic Ring Medium-Strong

~1520-1480
N-O asymmetric

stretch
Nitro group Strong

~1350-1310 N-O symmetric stretch Nitro group Strong

~1360-1310 C-N stretch Aryl amine Strong

Table 3: Expected IR Absorption Bands for N,N-Dimethyl-2-nitroaniline.

Experimental Protocol for FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an

infrared spectrum.[5]

Sample Preparation:

For Solids (KBr Pellet Method):
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Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.[6]

Place the resulting fine powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

For Solids (ATR Method):

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total

Reflectance (ATR) accessory.[7]

Apply pressure using the ATR's pressure arm to ensure good contact between the

sample and the crystal.[8]

For Liquids (Neat):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Data Acquisition:

Place the prepared sample (KBr pellet, ATR, or salt plates) in the sample holder of the FT-

IR spectrometer.

Record a background spectrum of the empty sample holder (or with a blank KBr

pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.[9]

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis:

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[10] It provides information about the molecular weight and elemental composition of a

compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data
The molecular formula of N,N-Dimethyl-2-nitroaniline is C₈H₁₀N₂O₂, with a molecular weight

of 166.18 g/mol .[11]

Note on Data Availability: Fragmentation data for N,N-Dimethyl-2-nitroaniline is not readily

available. The following table presents the major fragments observed in the mass spectrum of

the isomer N,N-Dimethyl-4-nitroaniline, which can provide an indication of the expected

fragmentation pathways.

m/z Relative Intensity (%) Possible Fragment

166 99.99 [M]⁺ (Molecular Ion)

136 29.26 [M - NO]⁺

120 - [M - NO₂]⁺

119 18.22 [M - NO - OH]⁺

105 11.77 [M - NO₂ - CH₃]⁺

Table 4: Mass Spectrometry Fragmentation Data for the reference isomer N,N-Dimethyl-4-

nitroaniline.[12]

Experimental Protocol for Mass Spectrometry
A general protocol for analyzing a small organic molecule using an electron ionization (EI)

mass spectrometer is as follows:[13]

Sample Introduction:
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A small amount of the sample is introduced into the mass spectrometer, typically after

being vaporized.[13] For volatile compounds, this can be done via a direct insertion probe

or through the injection port of a gas chromatograph (GC-MS).

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[14]

This bombardment dislodges an electron from the molecule, creating a positively charged

molecular ion (M⁺).[14]

Fragmentation:

The excess energy from electron ionization often causes the molecular ion to break apart

into smaller, charged fragments and neutral species.

Mass Analysis:

The positively charged ions (both the molecular ion and the fragments) are accelerated

into a mass analyzer.

The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube,

separates the ions based on their mass-to-charge ratio (m/z).[15]

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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